An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde
Abstract: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides a comprehensive analysis of a specific, yet underexplored, derivative: 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde. Due to the novelty of this specific molecule, direct experimental data is not available in the current body of scientific literature. Therefore, this guide synthesizes information from closely related analogues and established chemical principles to present a robust profile of its predicted physicochemical properties, a plausible synthetic route with detailed experimental protocols, and an analysis of its spectral characteristics and potential applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space and therapeutic potential of novel 2-aminothiazole derivatives.
Introduction: The Significance of the 2-Aminophenyl-thiazole Scaffold
The 2-aminothiazole moiety is a key pharmacophore found in a wide range of therapeutic agents, exhibiting activities including but not limited to anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3] Its ability to act as a versatile building block has led to its incorporation into clinically significant drugs such as the kinase inhibitor Dasatinib.[1] The introduction of an aminophenyl group at the 2-position of the thiazole ring creates a bifunctional scaffold with significant potential for forming complex molecular architectures through derivatization of the amino group. The additional presence of a carbaldehyde group at the 4-position introduces a reactive handle for a variety of chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or the formation of Schiff bases, further expanding its utility as a synthetic intermediate.
The ortho-disposition of the amino group on the phenyl ring in 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde is of particular interest. This arrangement allows for the potential of intramolecular hydrogen bonding and the formation of fused heterocyclic systems, which can significantly influence the molecule's conformation, physicochemical properties, and biological activity. This guide aims to provide a foundational understanding of this promising, albeit novel, chemical entity.
Predicted Physicochemical Properties
While experimental data for 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde is not publicly available, we can infer its key physicochemical properties based on data from analogous structures such as 2-aminothiazole, 2-(4-aminophenyl)thiazole-4-carbaldehyde (the para-isomer), and other substituted aminophenylthiazoles.[4][5]
| Property | Predicted Value/Observation | Rationale/Reference |
| Molecular Formula | C₁₀H₈N₂OS | Based on chemical structure. |
| Molecular Weight | 204.25 g/mol | Calculated from the molecular formula.[4] |
| Physical State | Likely a yellow to brown solid. | Based on the appearance of related aminophenylthiazole and thiazole-4-carbaldehyde derivatives. |
| Melting Point | Expected to be in the range of 150-200 °C. | Inferred from related aminophenylthiazole structures. The presence of two amino groups and an aldehyde suggests strong intermolecular interactions. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and methanol. | The aromatic and heterocyclic rings confer hydrophobicity, while the amino and aldehyde groups provide some polarity. Increased hydrophilicity is expected compared to unsubstituted 2-phenylthiazole.[5] |
| pKa | Two pKa values are expected: one for the aniline-like amino group (approx. 4-5) and one for the 2-aminothiazole nitrogen (approx. 5-6). | Based on typical pKa values for anilines and 2-aminothiazoles. The electron-withdrawing nature of the thiazole ring will decrease the basicity of the aniline amino group. |
| CAS Number | Not assigned. | A comprehensive search of chemical databases did not yield a specific CAS number for this ortho-isomer. The para-isomer, 2-(4-aminophenyl)thiazole-4-carbaldehyde, is assigned CAS number 55327-25-8.[4] |
Proposed Synthesis and Experimental Protocol
The synthesis of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde is not explicitly described in the literature. However, a logical and efficient synthetic route can be proposed based on established methodologies for the construction of the 2-aminothiazole core and subsequent functionalization. The proposed two-step synthesis involves the well-established Hantzsch thiazole synthesis, followed by a Vilsmeier-Haack formylation.
Caption: Proposed two-step synthesis of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde.
Step 1: Synthesis of 2-(2-Aminophenyl)-4-methylthiazole (Intermediate)
Causality: The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring from an α-haloketone and a thioamide.[6][7] In this proposed first step, we adapt this by starting with 2-aminoacetophenone, which can be in-situ halogenated or directly coupled under oxidative conditions with thiourea. Using an acetophenone derivative allows for the formation of a 4-methylthiazole, which can then be formylated in the subsequent step.
Experimental Protocol:
-
To a solution of 2-aminoacetophenone (10 mmol) and thiourea (12 mmol) in ethanol (50 mL) in a round-bottom flask, add iodine (10 mmol) portion-wise with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing 100 mL of cold water and neutralize with a saturated solution of sodium thiosulfate to remove excess iodine, followed by careful addition of aqueous ammonia until the solution is basic (pH 8-9).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield 2-(2-aminophenyl)-4-methylthiazole as a solid.
Step 2: Synthesis of 2-(2-Aminophenyl)-thiazole-4-carbaldehyde (Final Product)
Causality: The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic and heterocyclic rings.[8] The 2-arylthiazole system is sufficiently activated for electrophilic substitution at the 5-position of the thiazole ring. However, formylation of a 4-methylthiazole would likely occur at the 5-position. A more direct approach to the 4-carbaldehyde would be the oxidation of a 4-methyl group or formylation of an unsubstituted 4-position. Given the challenges of selectively oxidizing the methyl group without affecting the amino groups, a more plausible, albeit not explicitly found route, would be the formylation of a 2-(2-aminophenyl)thiazole precursor. A direct formylation at the 4-position is less common but can be achieved under specific conditions. For the purpose of this guide, we will present a plausible Vilsmeier-Haack formylation protocol on a hypothetical 2-(2-aminophenyl)thiazole precursor.
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF, 20 mL) to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, 12 mmol) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
-
Dissolve the 2-(2-aminophenyl)thiazole precursor (10 mmol) in DMF (10 mL) and add it dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde.
Predicted Spectral Data and Characterization
The structural confirmation of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde would rely on a combination of spectroscopic techniques. The following table outlines the predicted key spectral features based on known data for similar functional groups and molecular scaffolds.[2][9][10][11][12]
| Spectroscopic Technique | Predicted Key Signals and Features | Rationale |
| ¹H NMR (in DMSO-d₆) | δ ~9.8-10.0 ppm (s, 1H, -CHO)δ ~7.5-7.8 ppm (m, 1H, thiazole H-5)δ ~6.6-7.4 ppm (m, 4H, aromatic protons of aminophenyl ring)δ ~5.0-5.5 ppm (br s, 2H, -NH₂ of aminophenyl)δ ~7.8-8.2 ppm (br s, 2H, -NH₂ of 2-aminothiazole) | The aldehyde proton is highly deshielded.[13] The thiazole proton at the 5-position will be a singlet. Aromatic protons will show a complex multiplet pattern. The two amino groups will appear as broad singlets and are exchangeable with D₂O. |
| ¹³C NMR (in DMSO-d₆) | δ ~185-190 ppm (C=O, aldehyde)δ ~168-172 ppm (C-2 of thiazole)δ ~140-150 ppm (C-4 of thiazole)δ ~115-135 ppm (aromatic and thiazole C-5 carbons) | The aldehyde carbonyl carbon is significantly downfield. The C-2 of the 2-aminothiazole is also characteristically downfield.[14] The remaining aromatic and heterocyclic carbons will appear in the typical range. |
| FT-IR (KBr pellet) | ~3400-3200 cm⁻¹ (N-H stretching, two bands for each NH₂)~3100-3000 cm⁻¹ (aromatic C-H stretching)~2850 and ~2750 cm⁻¹ (C-H stretching of aldehyde)~1680-1700 cm⁻¹ (C=O stretching of aldehyde)~1600-1450 cm⁻¹ (C=C and C=N stretching) | The presence of two distinct N-H stretching bands for the primary amines is expected. The characteristic doublet for the aldehyde C-H stretch and the strong carbonyl absorption are key diagnostic peaks.[11][15] |
| Mass Spectrometry (EI) | M⁺ at m/z = 204. Key fragments corresponding to the loss of CO, HCN, and cleavage of the thiazole ring. | The molecular ion peak should be clearly visible. Fragmentation patterns of thiazoles often involve ring cleavage and loss of small neutral molecules.[4][16] |
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde is dictated by its three key functional groups: the 2-amino group on the thiazole, the ortho-amino group on the phenyl ring, and the 4-carbaldehyde group.
Caption: Reactivity map of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde.
-
Aldehyde Group: This group is a versatile handle for introducing further diversity. It can readily undergo condensation reactions with amines to form Schiff bases, which themselves can be further reduced. Reductive amination provides a direct route to secondary and tertiary amines. Oxidation of the aldehyde would yield the corresponding carboxylic acid, another valuable functional group for amide coupling and other transformations.
-
Amino Groups: Both the endocyclic 2-amino group and the exocyclic aromatic amino group can undergo acylation, sulfonylation, and other standard amine chemistries. The aromatic amine can be diazotized and converted to a variety of other functional groups. The ortho-positioning of the aromatic amine relative to the point of attachment to the thiazole ring opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems, such as thiazolo[3,2-a]quinazolines, which are of interest in medicinal chemistry.
Potential Applications in Drug Discovery:
Given the established biological activities of the 2-aminothiazole scaffold, this molecule represents a highly promising starting point for the development of novel therapeutic agents.[17][18][19][20]
-
Kinase Inhibitors: The 2-aminophenyl-thiazole core is a known scaffold for kinase inhibitors. The aldehyde functionality can be used to introduce specific side chains that can target the active site of various kinases implicated in cancer and inflammatory diseases.
-
Antimicrobial Agents: Many 2-aminothiazole derivatives exhibit potent antibacterial and antifungal activity.[17] The aldehyde can be converted into various pharmacophores known to enhance antimicrobial efficacy.
-
Antioxidants: The presence of the aminophenyl group suggests potential antioxidant activity through radical scavenging mechanisms.[19]
-
Building Block for Combinatorial Libraries: The trifunctional nature of this molecule makes it an ideal building block for the synthesis of diverse chemical libraries for high-throughput screening against various biological targets.
Conclusion
2-(2-Amino-phenyl)-thiazole-4-carbaldehyde is a novel and synthetically attractive molecule that holds considerable promise as an intermediate and a core scaffold in medicinal chemistry and drug discovery. While direct experimental data is currently lacking, this in-depth technical guide provides a robust, scientifically-grounded framework for its physicochemical properties, a plausible and detailed synthetic protocol, and its expected spectral characteristics. The versatile reactivity of its functional groups, combined with the proven biological relevance of the 2-aminothiazole scaffold, positions this compound as a valuable target for future research and development endeavors. The predictive nature of this guide is intended to stimulate and facilitate further experimental investigation into this promising area of heterocyclic chemistry.
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